n-Benzhydryl-3-(hydroxyimino)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzhydryl-3-(hydroxyimino)azetidine is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzhydryl-3-(hydroxyimino)azetidine typically involves multicomponent reactionsThe reaction conditions often involve the use of catalysts such as CuI and bases like Et3N at low temperatures .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
n-Benzhydryl-3-(hydroxyimino)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and acetonitrile .
Major Products
The major products formed from these reactions include various substituted azetidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
n-Benzhydryl-3-(hydroxyimino)azetidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of n-Benzhydryl-3-(hydroxyimino)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the benzhydryl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Benzhydryl-3-aminoazetidine: Similar in structure but with an amino group instead of a hydroxyimino group.
n-Benzhydryl-3-oxoazetidine: Contains an oxo group instead of a hydroxyimino group.
n-Benzhydryl-3-thioazetidine: Features a thio group in place of the hydroxyimino group.
Uniqueness
n-Benzhydryl-3-(hydroxyimino)azetidine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H16N2O |
---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(1-benzhydrylazetidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H16N2O/c19-17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,19H,11-12H2 |
InChI-Schlüssel |
OBKQGGQXRMGIAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NO)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.